molecular formula C30H28BNO2 B2441838 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1533406-38-0

9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B2441838
CAS No.: 1533406-38-0
M. Wt: 445.37
InChI Key: VQLXKJLKLNGTQF-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core, a biphenyl group, and a boronate ester

Properties

IUPAC Name

9-(3-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-18-28-26(20-23)25-15-8-9-16-27(25)32(28)24-14-10-13-22(19-24)21-11-6-5-7-12-21/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXKJLKLNGTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533406-38-0
Record name 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves several key steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives. One common method involves the cyclization of 2-nitrobiphenyl to form carbazole.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura coupling, where a halogenated carbazole reacts with a boronic acid derivative of biphenyl in the presence of a palladium catalyst.

    Boronate Ester Formation: The final step involves the formation of the boronate ester group. This can be achieved by reacting the biphenyl-carbazole intermediate with bis(pinacolato)diboron under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis process. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can occur at the biphenyl group, potentially leading to the formation of dihydrobiphenyl derivatives.

    Substitution: The boronate ester group is highly reactive and can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products

    Oxidation: Carbazole-quinones

    Reduction: Dihydrobiphenyl derivatives

    Substitution: Various biphenyl-carbazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that carbazole derivatives exhibit promising anticancer properties. For instance, studies on similar compounds have shown that modifications on the carbazole core can enhance cytotoxicity against various cancer cell lines. The incorporation of boron-containing groups like the dioxaborolane moiety may contribute to improved biological activity due to their potential role in drug delivery and targeting mechanisms.

A study published in Molecules demonstrated that carbazole derivatives could induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition, suggesting that the compound might possess similar properties due to its structural features . Furthermore, molecular docking studies have indicated that such derivatives can effectively interact with biological targets involved in cancer progression .

DNA Interaction Studies

The interaction of compounds with DNA is crucial for understanding their potential as therapeutic agents. Research has shown that carbazole derivatives can intercalate into DNA structures, leading to inhibition of replication and transcription processes in cancer cells. The presence of the biphenyl and dioxaborolane functionalities may enhance these interactions by providing additional binding sites or stabilizing the complex formed with DNA .

Organic Light Emitting Diodes (OLEDs)

The unique optical properties of carbazole derivatives make them suitable candidates for applications in organic electronics, particularly in OLEDs. The ability of 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole to emit light efficiently when subjected to an electric current can be attributed to its conjugated structure and the presence of electron-donating groups.

Recent advancements in OLED technology have highlighted the importance of developing new materials that can provide higher efficiency and stability. Compounds like this one are being synthesized and tested for their photophysical properties to optimize performance in commercial applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

A detailed evaluation was conducted on a series of carbazole derivatives related to this compound. The study involved testing these compounds against multiple cancer cell lines using MTT assays to assess their cytotoxicity. Results indicated a significant dose-dependent response with some derivatives showing IC50 values comparable to standard chemotherapeutics .

Case Study 2: OLED Performance Assessment

In another study focused on OLED applications, several derivatives including the target compound were incorporated into device architectures. The performance metrics such as luminous efficiency and operational stability were measured under varying conditions. The findings suggested that compounds with similar structures could outperform traditional materials currently used in OLEDs .

Mechanism of Action

The mechanism of action of this compound in electronic applications involves its ability to transport holes (positive charge carriers) efficiently. The carbazole core provides a stable framework for charge transport, while the biphenyl group enhances the compound’s electronic properties. The boronate ester group allows for further functionalization, enabling the fine-tuning of the compound’s electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Similar structure but lacks the biphenyl and boronate ester groups.

    3,6-Di-tert-butylcarbazole: Contains tert-butyl groups instead of the biphenyl and boronate ester groups.

    9-(4-Biphenyl)carbazole: Similar to 9-([1,1’-Biphenyl]-3-yl)-9H-carbazole but without the boronate ester group.

Uniqueness

The uniqueness of 9-([1,1’-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole lies in its combination of a carbazole core, a biphenyl group, and a boronate ester group. This combination imparts unique electronic properties, making it particularly useful in organic electronics. The boronate ester group also provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

The compound 9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole , also known as 9-(3-Biphenylyl)carbazole-3-boronic Acid Pinacol Ester , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Carbazole moiety : Known for its role in various biological activities due to its planar structure and electron-rich nature.
  • Biphenyl group : Enhances the lipophilicity and may influence interactions with biological targets.
  • Dioxaborolane : A boron-containing group that can participate in various chemical reactions and may facilitate interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that compounds similar in structure to 9H-carbazole derivatives can inhibit specific kinases such as DYRK1A. DYRK1A is involved in neuronal proliferation and differentiation, making it a target for neurodegenerative diseases .
  • Cell Cycle Regulation : The modulation of cell cycle pathways through kinase inhibition may lead to effects on cancer cell proliferation. The compound's ability to selectively inhibit certain kinases could provide therapeutic benefits in oncology .
  • Neuroprotective Effects : Given the role of DYRK1A in neuronal health, compounds targeting this kinase may offer neuroprotective effects, particularly in conditions such as Alzheimer's disease and Down syndrome .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how modifications to the structure impact biological activity:

  • Boron Group Modifications : Variations in the dioxaborolane component can significantly alter the compound's affinity for target kinases and overall cellular activity.
  • Substituent Effects : The presence of different substituents on the biphenyl or carbazole rings can enhance or diminish biological efficacy. For instance, the introduction of electron-donating groups tends to increase activity against certain kinases .

Research Findings and Data Tables

The following table summarizes key findings from various studies related to the biological activity of 9H-carbazole derivatives:

CompoundTargetIC50 (nM)Biological Effect
11DYRK1A76Inhibitor
6bDYRK1A186Inhibitor
4ASK1150Cytoprotective

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, compounds structurally related to carbazole derivatives showed promise in reducing amyloid-beta plaque formation through DYRK1A inhibition .
  • Cancer Cell Lines : In vitro studies demonstrated that modifications to the boron-containing group enhanced cytotoxicity against various cancer cell lines while maintaining selectivity towards non-cancerous cells .
  • Pharmacokinetics : Studies indicated favorable pharmacokinetic profiles for certain derivatives, suggesting potential for oral bioavailability and effective dosing regimens in clinical settings .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what catalysts are typically employed?

The compound is synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . Key steps include:

  • Catalysts : Pd₂(dba)₃ with S-phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Pd(dppf)Cl₂ .
  • Conditions : Reactions occur in 1,4-dioxane or toluene under inert atmospheres (N₂/Ar) at 80–150°C for 12–50 hours.
  • Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization in methanol .

Q. Example Synthesis Table

YieldCatalyst SystemSolventTemp (°C)Time (h)Reference
75%Pd(dppf)Cl₂Dioxane13012
68%Pd₂(dba)₃/S-phosDioxane10026
71.8%Pd(dppf)Cl₂DMF15050

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing bond lengths, angles, and torsion angles (e.g., orthorhombic lattice with space group Pbca: a = 13.974 Å, b = 11.935 Å, c = 34.494 Å) . Complementary methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl and boronate peaks).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 495.21 for C₃₀H₃₅B₂NO₄) .

Q. What analytical techniques assess purity and monitor reactions?

  • TLC : Hexane/DCM (4:1) to track reaction progress .
  • HPLC : Reverse-phase columns for purity checks.
  • Elemental Analysis : Matches calculated C, H, N percentages with experimental values .

Advanced Research Questions

Q. How do reaction conditions influence synthetic yields, and how can they be optimized?

Key factors include:

  • Catalyst Loading : Excess Pd (0.05–0.1 eq.) improves coupling efficiency but risks side reactions .
  • Temperature : Higher temps (≥130°C) accelerate cross-coupling but may degrade sensitive boronate groups .
  • Solvent Polarity : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .
    Optimization Strategy : Use design of experiments (DoE) to balance time, temperature, and catalyst loading .

Q. How do substituents on the carbazole core affect photophysical properties?

  • Biphenyl vs. Boronate Groups : Biphenyl extends conjugation, red-shifting absorption/emission. Boronate esters enhance solubility for device fabrication .
  • Alkyl Chain Effects : Longer chains (e.g., hexyl) reduce aggregation, narrowing emission bands (e.g., 428 nm vs. broad bands for ethyl chains) .

Q. What computational methods predict electronic properties of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to estimate HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for OLED applications) .
  • Molecular Dynamics : Simulate aggregation behavior in thin films .

Q. How can structural variations resolve contradictions in reported data (e.g., emission spectra)?

  • Crystallography : Compare SCXRD data (e.g., dihedral angles between carbazole and biphenyl) to explain spectral shifts .
  • Controlled Alkylation : Systematically vary N-alkyl chains to isolate steric/electronic effects .

Q. What role does this compound play in electrogenerated chemiluminescence (ECL)?

As a key intermediate , it enables synthesis of ECL-active 9-phenylcarbazole derivatives. Boronate groups facilitate further functionalization (e.g., cross-coupling for π-extended systems) .

Q. How does the choice of catalyst system impact reaction reproducibility?

  • Pd₂(dba)₃/S-phos : Higher yields (68–76%) but sensitive to oxygen .
  • Pd(dppf)Cl₂ : Robust under reflux but requires longer reaction times .
    Validation : Use in situ IR or GC-MS to monitor intermediate formation .

Q. What are the challenges in scaling up synthesis for device fabrication?

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation .
  • Oxygen Sensitivity : Use Schlenk lines or flow reactors for inert conditions .

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